molecular formula C5H9NO4 B13798780 4H-1,3,5-Dioxazine-5(6H)-aceticacid(9CI) CAS No. 783260-69-5

4H-1,3,5-Dioxazine-5(6H)-aceticacid(9CI)

Cat. No.: B13798780
CAS No.: 783260-69-5
M. Wt: 147.13 g/mol
InChI Key: YQLCIMSYPAPVPO-UHFFFAOYSA-N
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Description

4H-1,3,5-Dioxazine-5(6H)-aceticacid(9CI) is a chemical compound characterized by its unique structure, which includes a dioxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3,5-Dioxazine-5(6H)-aceticacid(9CI) typically involves the formation of the dioxazine ring followed by the introduction of the acetic acid group. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Cyclization Reactions: Formation of the dioxazine ring through cyclization of appropriate precursors.

    Functional Group Introduction: Introduction of the acetic acid group through reactions such as esterification or amidation.

Industrial Production Methods

Industrial production of 4H-1,3,5-Dioxazine-5(6H)-aceticacid(9CI) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4H-1,3,5-Dioxazine-5(6H)-aceticacid(9CI) can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4H-1,3,5-Dioxazine-5(6H)-aceticacid(9CI) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4H-1,3,5-Dioxazine-5(6H)-aceticacid(9CI) involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4H-1,3,5-Dioxazine-5(6H)-aceticacid(9CI) include other dioxazine derivatives such as:

  • 4H-1,3,5-Dioxazine-5(6H)-ethanol(9CI)
  • 4H-1,3,5-Dioxazine-5(6H)-propanamine

Uniqueness

4H-1,3,5-Dioxazine-5(6H)-aceticacid(9CI) is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other dioxazine derivatives may not be suitable.

Properties

CAS No.

783260-69-5

Molecular Formula

C5H9NO4

Molecular Weight

147.13 g/mol

IUPAC Name

2-(1,3,5-dioxazinan-5-yl)acetic acid

InChI

InChI=1S/C5H9NO4/c7-5(8)1-6-2-9-4-10-3-6/h1-4H2,(H,7,8)

InChI Key

YQLCIMSYPAPVPO-UHFFFAOYSA-N

Canonical SMILES

C1N(COCO1)CC(=O)O

Origin of Product

United States

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